molecular formula C7H10O2S5 B158742 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione CAS No. 128258-71-9

4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione

Cat. No.: B158742
CAS No.: 128258-71-9
M. Wt: 286.5 g/mol
InChI Key: UTMMADNPHWSIIH-UHFFFAOYSA-N
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Description

4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione is an organosulfur compound known for its unique chemical structure and properties This compound is part of the dithiolethione family, which is characterized by a five-membered ring containing two sulfur atoms and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiole-2-thione with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

1,3-Dithiole-2-thione+Ethylene oxide1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-\text{1,3-Dithiole-2-thione} + \text{Ethylene oxide} \rightarrow \text{this compound} 1,3-Dithiole-2-thione+Ethylene oxide→1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The hydroxyethylthio groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted dithiolethiones depending on the nucleophile used.

Scientific Research Applications

4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential antioxidant properties and ability to modulate cellular redox states.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes.

    Redox Modulation: It can modulate cellular redox states by interacting with thiol groups in proteins.

    Signal Transduction: The compound may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dithiole-2-thione, 4,5-bis(benzylthio)-
  • 1,3-Dithiole-2-thione, 4,5-bis(methylthio)-
  • 1,3-Dithiole-2-thione, 4,5-bis(ethylthio)-

Uniqueness

4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione is unique due to the presence of hydroxyethylthio groups, which enhance its solubility in water and its potential for biological applications. This distinguishes it from other similar compounds that may have different substituents, affecting their solubility and reactivity.

Properties

IUPAC Name

4,5-bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S5/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h8-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMMADNPHWSIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=C(SC(=S)S1)SCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368104
Record name 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128258-71-9
Record name 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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